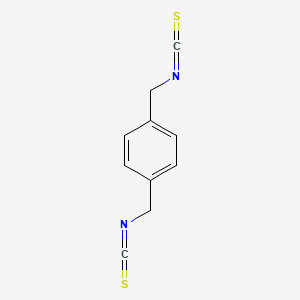
1,4-Bis(isothiocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(isothiocyanatomethyl)benzene is a useful research compound. Its molecular formula is C10H8N2S2 and its molecular weight is 220.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(isothiocyanatomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(isothiocyanatomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Polymer Composite Materials, Construction, Automotive Industries : 1,3-Bis(isocyanatomethyl)benzene, a related compound, shows high performance, excellent yellowing resistance, and weather resistance, making it suitable for use in optical polymer composite materials, construction, and automotive industries. Its synthesis involves a liquid phase reaction of m-xylylenediamine with phosgene, highlighting the need for exploring non-phosgene green synthesis processes (Dong Jianxun et al., 2018).
Synthesis under Microwave Irradiation : The synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene, which involves isothiocyanatobenzene, shows the potential of microwave irradiation in enhancing reaction efficiency (Dong Yu-huan, 2012).
Optoelectronic Device Applications : 1,4-Bis(4-methylstyryl)benzene, another related compound, demonstrates promising properties for optoelectronic device applications, with its nanocrystals showing potential as a new class of optoelectronic material (Koichi Baba & K. Nishida, 2014).
Catalytic Applications in Transfer Hydrogenation : Half-sandwich Rhodium/Iridium(III) complexes designed with Cp* and 1,2-Bis(phenylchalcogenomethyl)benzene, a structurally similar compound, have been found efficient for catalytic transfer hydrogenation in glycerol (O. Prakash et al., 2014).
Electrochromic Material for Devices : The electrosynthesis of poly(1,4-bis(2-thienyl)-benzene) from 1,4-Bis(2-thienyl)-benzene shows promising electrochromic properties for potential application in electrochromic devices (Lianyi Xu et al., 2011).
Propriétés
IUPAC Name |
1,4-bis(isothiocyanatomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIFFOYWBHUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)CN=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(isothiocyanatomethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




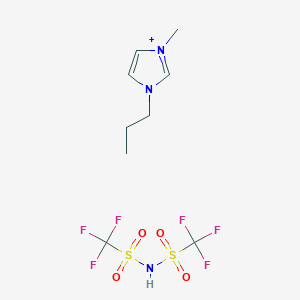

![1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-](/img/structure/B8065740.png)
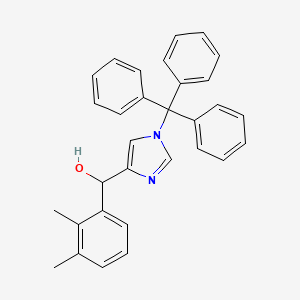
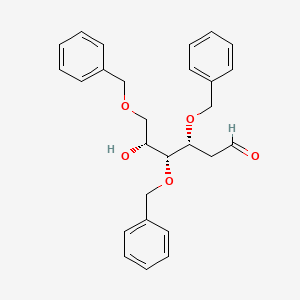
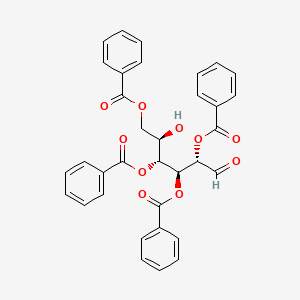
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpiperidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B8065778.png)
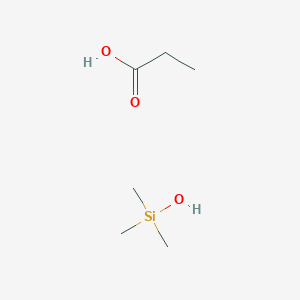
![Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1)](/img/structure/B8065792.png)

![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine](/img/structure/B8065807.png)